Methyl 7-methyl-4-oxo-2-(prop-2-en-1-ylsulfanyl)-5-(thiophen-2-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
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Overview
Description
Methyl 7-methyl-4-oxo-2-(prop-2-en-1-ylsulfanyl)-5-(thiophen-2-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that includes a pyrido[2,3-d]pyrimidine core, a thiophene ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-methyl-4-oxo-2-(prop-2-en-1-ylsulfanyl)-5-(thiophen-2-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach involves the condensation of a thiophene derivative with a pyrido[2,3-d]pyrimidine precursor, followed by functional group modifications to introduce the prop-2-en-1-ylsulfanyl and methyl ester groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-methyl-4-oxo-2-(prop-2-en-1-ylsulfanyl)-5-(thiophen-2-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
Methyl 7-methyl-4-oxo-2-(prop-2-en-1-ylsulfanyl)-5-(thiophen-2-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme interactions and cellular pathways.
Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of methyl 7-methyl-4-oxo-2-(prop-2-en-1-ylsulfanyl)-5-(thiophen-2-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Methyl 7-methyl-4-oxo-2-(prop-2-en-1-ylsulfanyl)-5-(furan-2-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate
- Methyl 7-methyl-4-oxo-2-(prop-2-en-1-ylsulfanyl)-5-(pyridin-2-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate
Uniqueness
The uniqueness of methyl 7-methyl-4-oxo-2-(prop-2-en-1-ylsulfanyl)-5-(thiophen-2-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate lies in its specific combination of functional groups and structural features This allows it to exhibit distinct chemical reactivity and biological activity compared to similar compounds
Properties
Molecular Formula |
C17H17N3O3S2 |
---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
methyl 7-methyl-4-oxo-2-prop-2-enylsulfanyl-5-thiophen-2-yl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C17H17N3O3S2/c1-4-7-25-17-19-14-13(15(21)20-17)12(10-6-5-8-24-10)11(9(2)18-14)16(22)23-3/h4-6,8,12H,1,7H2,2-3H3,(H2,18,19,20,21) |
InChI Key |
QEYILGMCGAXZDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)N=C(NC2=O)SCC=C)C3=CC=CS3)C(=O)OC |
Origin of Product |
United States |
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